molecular formula C23H19N3O4 B12466995 1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one

1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12466995
M. Wt: 401.4 g/mol
InChI Key: SFMNJYGIXLKXQK-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 1,5-dimethyl-2-phenyl-2H-pyrrol-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-DIMETHYL-4-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE
  • 1,5-DIMETHYL-4-[(E)-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE

Uniqueness

1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

1,5-dimethyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2-phenyl-2H-pyrrol-3-one

InChI

InChI=1S/C23H19N3O4/c1-15-21(23(27)22(25(15)2)16-7-4-3-5-8-16)24-14-19-11-12-20(30-19)17-9-6-10-18(13-17)26(28)29/h3-14,22H,1-2H3

InChI Key

SFMNJYGIXLKXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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